2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
“2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide”, also known as 5-APAP, is a chemical compound belonging to the class of pyrazolamides1. It is a white, crystalline solid that is soluble in water and other polar solvents1.
Synthesis Analysis
The synthesis of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is not explicitly mentioned in the available resources. However, it is mentioned that the compound has a low cost and ease of synthesis1.Molecular Structure Analysis
The molecular weight of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is 216.24 g/mol1. The InChI Key is SKGDHBREDPAFGT-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide are not detailed in the available resources.Physical And Chemical Properties Analysis
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a white, crystalline solid that is soluble in water and other polar solvents1.
Scientific Research Applications
Synthesis and Coordination Chemistry
The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has been used in coordination chemistry. These derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).
Antibacterial Activity
Multicomponent synthesis involving 5-aminopyrazoles, a category that includes 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has led to novel heterocyclic scaffolds with notable antibacterial activities. This demonstrates the potential use of such compounds in addressing bacterial infections (Frolova et al., 2011).
Fluorescence Imaging
Compounds derived from 5-aminopyrazole derivatives have been utilized in creating fluorescent dyes for biological applications. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, indicating their utility in biological and medical imaging research (Chen et al., 2012).
Heterocyclic Scaffold for Drug Discovery
The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, makes them suitable as a heteroaromatic scaffold in drug-discovery, especially for ATP competitive binding to kinase enzymes. This highlights their potential in developing cancer drug targets (Smyth et al., 2010).
Antitumor Activities
The structural framework of 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide and its derivatives has been explored in the synthesis of compounds with potential antitumor activities. These compounds have shown efficacy against various cancer cell lines, indicating their significance in the field of oncological research (Wardakhan et al., 2018).
Safety And Hazards
The specific safety and hazards associated with 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide are not detailed in the available resources. However, it is mentioned that the compound has low toxicity1.
Future Directions
Future research on 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide could include further investigations into its potential applications as an anti-inflammatory, anticonvulsant, and anti-cancer agent1.
Please note that this information is for research use only and not for human or veterinary use1. For more detailed information, you may want to refer to specific scientific literature or databases.
properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAUJQHHKTGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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